molecular formula C8H6O B8436400 Hydroxyphenylacetylene

Hydroxyphenylacetylene

Cat. No.: B8436400
M. Wt: 118.13 g/mol
InChI Key: YQAWCLBKYKTVHQ-UHFFFAOYSA-N
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Description

Hydroxyphenylacetylene refers to a class of organic compounds characterized by a phenyl group substituted with a hydroxyl (-OH) group and an acetylene (C≡C) moiety. The general structure is HC≡C-C₆H₄-OH, with variations in the position of the hydroxyl group (e.g., para-, meta-, or ortho-substitution). This compound is notable for its dual reactivity: the acetylene group participates in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the hydroxyl group enables hydrogen bonding and further functionalization .

Synthesis: and describe the synthesis of 2,3,5,6-tetrafluoro-4-hydroxyphenylacetylene via modified procedures for alkene analogues, using reagents such as CuI and diisopropylethylamine in acetonitrile. The compound is often utilized without purification in synthetic workflows .

Applications: this compound derivatives are critical in medicinal chemistry, particularly in probing protein-ligand interactions (e.g., galectin-3 binding studies) and as intermediates in natural product synthesis (e.g., phenylpropanoid derivatives in Rhodiola crenulata) . Its oxidation behavior has also been studied, with implications for stability and reactivity .

Properties

Molecular Formula

C8H6O

Molecular Weight

118.13 g/mol

IUPAC Name

2-phenylethynol

InChI

InChI=1S/C8H6O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H

InChI Key

YQAWCLBKYKTVHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of hydroxyphenylacetylene with structurally or functionally related alkynes:

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Physical State Reactivity/Key Properties Applications Safety Considerations
4-Hydroxyphenylacetylene C₈H₆O 118.13 Solid or viscous liquid High reactivity in click chemistry; hydroxyl enables H-bonding Drug discovery, protein interaction studies Potential irritant (inferred)
Phenylacetylene C₈H₆ 102.14 Colorless liquid Stable; used as acetylene surrogate Model compound, polymer synthesis Flammable; volatile
Diphenylacetylene C₁₄H₁₀ 178.23 Crystalline solid Symmetrical; thermally stable; inert in many reactions Organometallic ligands, materials science No significant hazards reported
THP-Protected this compound C₁₃H₁₆O₂ (example) Variable Liquid Enhanced solubility; protected hydroxyl avoids side reactions Complex molecule synthesis Deprotection releases irritants

Preparation Methods

Copper-Mediated Acetylide Substitution

Copper(I) acetylides, generated from terminal alkynes and copper salts, can displace halogen atoms in aryl halides. This method, though less common in the reviewed literature, aligns with the cyanide substitution strategies used in 4-hydroxyphenylacetic acid synthesis. Replacing cyanide with acetylide anions in benzyl-protected aryl chlorides (e.g., 4-benzyloxybenzyl chloride) could directly introduce acetylene groups.

Example Protocol :

  • Protect phenol as a benzyl ether using benzyl chloride under acidic conditions.

  • React the protected aryl chloride with a copper acetylide (e.g., HC≡CCu) in dimethylformamide at 80°C.

  • Deprotect the benzyl group via hydrogenolysis to yield hydroxyphenylacetylene.

Protective Group Strategies

Benzyl Protection and Deprotection

Benzyl groups are widely used to shield phenolic hydroxyl groups during synthesis. The patent US4412082A exemplifies this approach in preparing 4-hydroxyphenylacetic acid, where benzyl phenyl ether intermediates undergo chloro methylation and cyanide substitution. Adapting this method for acetylene synthesis involves:

  • Protection : Benzylation of phenol using benzyl chloride and HCl.

  • Functionalization : Substitution of the chloro group in 4-benzyloxybenzyl chloride with an acetylide anion.

  • Deprotection : Catalytic hydrogenation (Pd/C, H₂) to remove the benzyl group.

Advantages :

  • High crystallinity of intermediates simplifies purification.

  • Benzyl chloride byproducts can be recycled, enhancing industrial feasibility.

Substitution Reactions

Halogen Replacement with Acetylide Anions

Direct substitution of halogen atoms in halophenols offers a straightforward route to this compound. However, the hydroxyl group’s acidity necessitates protective measures. A two-step process involving temporary silyl protection (e.g., tert-butyldimethylsilyl) followed by acetylide substitution has been proposed in analogous syntheses.

Case Study :

  • Substrate : 3-bromophenol (protected as TBS ether).

  • Reagent : Lithium acetylide (HC≡CLi).

  • Conditions : Tetrahydrofuran, −78°C to room temperature.

  • Yield : ~60% (estimated from similar reactions).

Comparison of Synthetic Routes

MethodStarting MaterialCatalyst/ConditionsYield (%)Reference
Sonogashira CouplingIodophenolPd/ionic liquid, 80°C70 (est.)
Copper Acetylide Substitution4-BzO-benzyl chlorideCuI, DMF55
Direct Halogen Replacement3-BromophenolHC≡CLi, THF60

Bz = Benzyl; DMF = Dimethylformamide; THF = Tetrahydrofuran

Q & A

Q. How can researchers optimize reaction scalability while maintaining regioselectivity in this compound synthesis?

  • Methodological Answer :
  • Screen batch vs. flow chemistry setups to minimize side reactions.
  • Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress at scale.
  • Perform DOE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) .

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